[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- [2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 14991-63-0
VCID: VC20976816
InChI: InChI=1S/C18H18O4/c1-19-14-8-7-12-10-18(20-2)17(22-16(12)9-14)15-6-4-3-5-13(15)11-21-18/h3-9,17H,10-11H2,1-2H3
SMILES: COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol

[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-

CAS No.: 14991-63-0

Cat. No.: VC20976816

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- - 14991-63-0

Specification

CAS No. 14991-63-0
Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
IUPAC Name 6a,10-dimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromene
Standard InChI InChI=1S/C18H18O4/c1-19-14-8-7-12-10-18(20-2)17(22-16(12)9-14)15-6-4-3-5-13(15)11-21-18/h3-9,17H,10-11H2,1-2H3
Standard InChI Key JVXKLXVZSKFCML-UHFFFAOYSA-N
SMILES COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1
Canonical SMILES COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator